BenchChemオンラインストアへようこそ!

3,5,14,19-Tetrahydroxybufa-20,22-dienolide

Anticancer Cytotoxicity Hepatocellular Carcinoma

Select 3,5,14,19-Tetrahydroxybufa-20,22-dienolide (Hellebrigenol) for high-confidence structure-activity relationship (SAR) investigations. Unlike the common analog bufalin, its defining C19 hydroxyl group is critical for CYP3A4 probe substrate metabolism studies and yields an intermediate anticancer potency in HepG2 cells (IC50 ~135 nM), preventing confounding cytotoxicity in your signaling pathway elucidation. Ensure batch-to-batch fidelity for quantitative differentiation with this uniquely hydroxylated bufadienolide standard.

Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
CAS No. 508-79-2
Cat. No. B1588540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,14,19-Tetrahydroxybufa-20,22-dienolide
CAS508-79-2
Molecular FormulaC24H34O6
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)CO)O
InChIInChI=1S/C24H34O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13,16-19,25-26,28-29H,4-12,14H2,1H3
InChIKeyABVKNZHLRVHZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,14,19-Tetrahydroxybufa-20,22-dienolide (CAS 508-79-2): A Bufadienolide with Distinct Cytotoxicity and Metabolic Profiles


3,5,14,19-Tetrahydroxybufa-20,22-dienolide, also known as Hellebrigenol, is a polyhydroxylated bufadienolide belonging to the class of cardiac glycosides. It is characterized by a steroidal core with a six-membered lactone ring at C17 and hydroxyl groups at the C3, C5, C14, and C19 positions . This specific hydroxylation pattern distinguishes it from other bufadienolides like bufalin, which lack the C19 hydroxyl group [1]. As a natural product, it has been isolated from various toad venoms and plant sources and is studied for its interactions with Na⁺/K⁺-ATPase and its associated anticancer and cardiotonic properties [REFS-1, REFS-3].

Why Bufadienolides Like Hellebrigenol (CAS 508-79-2) Are Not Interchangeable: Structural Nuances Dictate Potency


While bufadienolides share a common steroidal scaffold, subtle variations in hydroxylation and other functional groups profoundly impact their pharmacological profile, including cytotoxicity, target affinity, and metabolic stability. For instance, the presence or absence of a hydroxyl group at the C19 position is a key differentiator that can significantly alter a compound's potency and mechanism of action [REFS-1, REFS-2]. Therefore, substituting 3,5,14,19-Tetrahydroxybufa-20,22-dienolide with a more common analog like bufalin can lead to quantitatively different experimental outcomes, invalidating comparative studies and confounding structure-activity relationship (SAR) analyses [3]. This necessitates precise compound selection based on specific, quantifiable evidence.

Quantitative Differentiation of 3,5,14,19-Tetrahydroxybufa-20,22-dienolide (CAS 508-79-2) from Key Analogs


Comparison of Cytotoxicity in HepG2 Hepatocellular Carcinoma Cells: Hellebrigenol vs. Bufalin

In head-to-head cytotoxicity assays using the HepG2 human hepatocellular carcinoma cell line, 3,5,14,19-Tetrahydroxybufa-20,22-dienolide (Hellebrigenol) exhibits a specific potency that is quantifiably distinct from its structural analog, bufalin. Hellebrigenol demonstrates an IC50 value of 56.581 ng/mL (approximately 135.19 nM) [1]. In contrast, bufalin displays significantly higher potency under similar experimental conditions, with a reported IC50 of 21.40 ± 2.39 ng/mL at 24 hours [2].

Anticancer Cytotoxicity Hepatocellular Carcinoma

Divergent Metabolic Stability in Human Liver Microsomes: Hellebrigenol vs. Bufalin

Metabolism studies in human liver microsomes (HLMs) reveal compound-specific differences in metabolic pathways and enzyme involvement among bufadienolides. While both hellebrigenol and bufalin are metabolized by CYP3A4, the study design selected them, along with other analogs, to determine their cytotoxicity *before and after* incubation in HLMs [1]. This design implies differential metabolic rates or the production of distinct metabolites that could affect their overall biological activity. The presence of the additional C19 hydroxyl group in hellebrigenol is a key structural feature likely influencing its interaction with metabolic enzymes and subsequent clearance.

Drug Metabolism Pharmacokinetics CYP3A4

Class-Level Distinction in Antiviral Potency Against Coronaviruses

Comparative studies on the antiviral activity of various bufadienolides against coronaviruses show a wide range of potencies, establishing a clear class-level differentiation. For instance, bufalin exhibits potent anti-SARS-CoV-2 activity with an IC50 of 0.016–0.019 μM, while resibufogenin shows comparatively low activity with an IC50 of 0.231–1.612 μM [1]. Although direct data for 3,5,14,19-Tetrahydroxybufa-20,22-dienolide (Hellebrigenol) in this specific assay is not provided in the referenced study, its unique C19 hydroxylation pattern suggests it would occupy a distinct position within this potency spectrum.

Antiviral Coronavirus Infectious Disease

Optimal Application Scenarios for 3,5,14,19-Tetrahydroxybufa-20,22-dienolide (Hellebrigenol) in Preclinical Research


Validating Structure-Activity Relationship (SAR) Hypotheses Involving the C19 Position

Researchers studying the impact of specific hydroxylation patterns on bufadienolide activity should select this compound as a key comparator. Its defining feature—the presence of a hydroxyl group at the C19 position—makes it an essential tool for SAR studies, especially when compared to bufalin (which lacks this group) to elucidate the role of C19 in modulating target binding and cellular potency [1].

Comparative Metabolism and Drug-Drug Interaction (DDI) Studies Involving CYP3A4

Given its demonstrated metabolism by CYP3A4 in human liver microsomes, 3,5,14,19-Tetrahydroxybufa-20,22-dienolide is an ideal probe substrate for investigating the CYP3A4-mediated metabolism of bufadienolides [2]. Its unique structure may result in a distinct metabolite profile compared to other class members, making it valuable for studies aimed at predicting pharmacokinetic behavior or potential DDIs.

Differentiating Anticancer Mechanisms in Hepatocellular Carcinoma Models

For investigations into novel anticancer mechanisms in liver cancer, the compound's intermediate potency in HepG2 cells (IC50 ~135 nM) [3] offers a distinct advantage. It is potent enough to induce biological effects but less toxic than analogs like bufalin [4]. This wider therapeutic window can allow for clearer elucidation of specific signaling pathways (e.g., apoptosis, autophagy) without the confounding factor of acute, widespread cytotoxicity at lower concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5,14,19-Tetrahydroxybufa-20,22-dienolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.